molecular formula C14H20N2OS2 B2715533 1-(Thiolan-3-yl)-4-(thiophene-3-carbonyl)-1,4-diazepane CAS No. 2310012-55-4

1-(Thiolan-3-yl)-4-(thiophene-3-carbonyl)-1,4-diazepane

Cat. No.: B2715533
CAS No.: 2310012-55-4
M. Wt: 296.45
InChI Key: ZPFKONAHVOAYBY-UHFFFAOYSA-N
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Description

1-(Thiolan-3-yl)-4-(thiophene-3-carbonyl)-1,4-diazepane is a chemical compound of significant interest in medicinal chemistry research, designed for professional laboratory use. This molecule incorporates two privileged structural motifs: a thiophene ring and a 1,4-diazepane core. The thiophene moiety is a well-established pharmacophore in drug discovery, known for its versatile biological attributes and its role as a bio-isosteric replacement for phenyl rings, which can improve a compound's metabolic stability and binding affinity . Specifically, the 1,4-diazepane scaffold is recognized for its potential in neurological and cardiovascular research; derivatives of this scaffold have been explored as potent and selective T-type calcium channel blockers with good selectivity profiles and favorable pharmacokinetic characteristics, making them candidates for investigating related diseases . The integration of the thiolane (tetrahydrothiophene) ring adds a further dimension of stereoelectronic properties, potentially enhancing the molecule's interaction with biological targets. Researchers can utilize this chemical as a key intermediate or building block in the synthesis of more complex molecules, or as a pharmacological tool for probing structure-activity relationships (SAR) in the development of new therapeutic agents. The product is supplied with comprehensive analytical data for verification. Strictly for Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[4-(thiolan-3-yl)-1,4-diazepan-1-yl]-thiophen-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2OS2/c17-14(12-2-8-18-10-12)16-5-1-4-15(6-7-16)13-3-9-19-11-13/h2,8,10,13H,1,3-7,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPFKONAHVOAYBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C2=CSC=C2)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Thiolan-3-yl)-4-(thiophene-3-carbonyl)-1,4-diazepane is a complex organic compound known for its unique structural features, combining a thiophene ring with a diazepane moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in modulating enzyme and receptor functions.

Molecular Formula and Weight

  • Molecular Formula : C₁₃H₁₅N₃O₁S₂
  • Molecular Weight : 267.41 g/mol

Structural Features

The compound's structure includes:

  • A thiophene ring, which is known for its electron-rich characteristics.
  • A diazepane ring that contributes to its pharmacological properties.
  • A carbonyl group connecting the thiophene and diazepane, enhancing reactivity.

Research indicates that the biological activity of this compound may involve:

  • Modulation of specific enzymes and receptors due to the presence of the thiophene moiety, which enhances its efficacy as a bioactive agent.
  • Potential interactions at the viral entry level, particularly in the context of antiviral activity against pathogens like Ebola virus .

Antiviral Activity

Recent studies have highlighted the antiviral potential of thiophene derivatives. For instance:

  • A study demonstrated that compounds with thiophene rings exhibited significant activity against pseudotyped viruses, indicating their potential as antiviral agents .

Enzyme Inhibition

The compound's ability to modulate enzyme activity suggests possible applications in treating diseases where enzyme dysregulation is a factor. Specific studies have shown that similar thiophene derivatives can inhibit key enzymes involved in viral replication .

Table 1: Biological Activity Summary

Study ReferenceActivity AssessedKey Findings
Enzyme ModulationSignificant modulation of enzyme activity observed.
Antiviral ActivityEffective against EBOV-GP-pseudotyped virus with promising selectivity index.
Anti-inflammatoryCompounds demonstrated anti-inflammatory properties comparable to existing NSAIDs.

Case Study: Antiviral Screening

A comprehensive screening of thiophene derivatives revealed that modifications to the piperidine or diazepane structure significantly impacted antiviral efficacy. For example:

  • Derivatives with free amine groups on the piperidine ring maintained antiviral activity against various strains of viruses, while those lacking this feature lost efficacy .

Comparison with Similar Compounds

Key Examples:

1-[2-(Methylsulfanyl)benzoyl]-4-(thiolan-3-yl)-1,4-diazepane (BK80973) :

  • Substituents: 1-(2-methylsulfanylbenzoyl), 4-(thiolan-3-yl).
  • Molecular Formula: C₁₇H₂₄N₂OS₂.
  • Molecular Weight: 336.51 g/mol.
  • Synthesis: Direct acylation of 4-(thiolan-3-yl)-1,4-diazepane with 2-(methylsulfanyl)benzoyl chloride.
  • Key Feature: The methylsulfanyl group increases hydrophobicity compared to the target compound’s thiophene-carbonyl group .

1-(3-Chlorobenzoyl)-4-(thiolan-3-yl)-1,4-diazepane (BK82779) :

  • Substituents: 1-(3-chlorobenzoyl), 4-(thiolan-3-yl).
  • Molecular Formula: C₁₆H₂₁ClN₂OS.
  • Molecular Weight: 324.87 g/mol.
  • Synthesis: Similar to BK80973, using 3-chlorobenzoyl chloride.
  • Key Feature: The electron-withdrawing chlorine atom may reduce electron density on the diazepane ring, affecting reactivity .

Structural Analogs with Variations at Position 4 (Thiophene-3-carbonyl vs. Other Acyl Groups)

Key Examples:

N-(4-(4-(3-Cyanophenyl)-1,4-diazepan-1-yl)butyl)-4-(thiophen-3-yl)benzamide (9a): Substituents: 4-(3-cyanophenyl), 1-(butylbenzamide-thiophen-3-yl). Molecular Formula: C₂₇H₂₉N₃OS. Synthesis Yield: 48%.

5-(4-(2-Cyanophenyl)-1,4-diazepan-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide: Substituents: 4-(2-cyanophenyl), 1-(pentanamide-thiophen-3-yl). Synthesis Yield: 44%. Analytical Data: MS (LC/MS, M+H⁺): 459.2. Key Feature: The elongated pentanamide chain may improve solubility in polar solvents .

Table 1: Comparative Analysis of 1,4-Diazepane Derivatives

Compound Name Substituents (Position 1/4) Molecular Formula Molecular Weight (g/mol) Yield (%) Key Analytical Data Biological Activity Reference
Target Compound 1-Thiolan-3-yl, 4-Thiophene-3-carbonyl C₁₄H₁₉N₂OS₂ 311.44 N/A N/A N/A
BK80973 1-(2-MeS-benzoyl), 4-Thiolan-3-yl C₁₇H₂₄N₂OS₂ 336.51 N/A N/A N/A
BK82779 1-(3-Cl-benzoyl), 4-Thiolan-3-yl C₁₆H₂₁ClN₂OS 324.87 N/A N/A N/A
9a () 4-(3-CN-phenyl), 1-Butylbenzamide C₂₇H₂₉N₃OS 460.2 48 MS: 460.2 D3 receptor ligand
Compound 1 () 4-(2-CN-phenyl), 1-Pentanamide C₂₇H₂₆N₄OS 459.2 44 MS: 459.2 Dopamine D3 selectivity
1-(Pyridin-3-yl)-1,4-diazepane () 1-Pyridin-3-yl C₁₀H₁₅N₃ 177.25 N/A N/A nAChR binding (Kᵢ = 12 nM)

Key Observations:

Electron-Withdrawing Groups (CN, Cl) : Enhance receptor-binding affinity but may reduce synthetic yields due to steric or electronic hindrance .

Thiophene vs.

Sulfur-Containing Substituents: Thiolan-3-yl and thiophene groups improve metabolic stability compared to non-sulfur analogs like pyridinyl derivatives .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-(Thiolan-3-yl)-4-(thiophene-3-carbonyl)-1,4-diazepane while minimizing byproducts?

  • Methodology : Utilize factorial experimental design to systematically evaluate variables such as reaction temperature, solvent polarity, and catalyst loading. For example, a 2^k factorial design (where k = number of variables) allows identification of critical parameters influencing yield and selectivity . Statistical tools like ANOVA can isolate significant factors, reducing trial-and-error approaches .

Q. What spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?

  • Methodology : Combine NMR spectroscopy (¹H, ¹³C, and 2D-COSY/HMBC) to confirm connectivity of the diazepane and thiophene moieties. Pair with FT-IR to validate carbonyl (C=O) and thiol functional groups. For purity assessment, HPLC-MS with a C18 column and acetonitrile/water gradient is recommended, as described for analogous heterocyclic systems .

Q. How can computational modeling aid in predicting the reactivity of the thiophene-3-carbonyl group in this compound?

  • Methodology : Apply density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and frontier molecular orbitals (HOMO/LUMO). This predicts nucleophilic/electrophilic sites, guiding functionalization strategies. Tools like Gaussian or ORCA are standard for such analyses .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported solubility data for 1,4-diazepane derivatives?

  • Methodology : Conduct phase-solubility studies using the Higuchi–Connors method across solvents (e.g., DMSO, THF, ethanol) at controlled temperatures (25–60°C). Compare results with Hansen solubility parameters to identify mismatches between experimental and predicted values. Address outliers via molecular dynamics simulations of solute-solvent interactions .

Q. How can researchers elucidate the mechanism of thiophene ring functionalization in this compound under catalytic conditions?

  • Methodology : Use in situ FT-IR and NMR reaction monitoring to track intermediate formation. Pair with isotopic labeling (e.g., deuterated solvents or ¹³C-labeled reagents) to trace reaction pathways. For catalytic steps, employ X-ray absorption spectroscopy (XAS) to probe metal-ligand interactions in transition-metal catalysts .

Q. What approaches validate the compound’s stability under varying pH and temperature conditions?

  • Methodology : Design accelerated stability studies using ICH Q1A guidelines. Expose the compound to buffers (pH 1–13) at 40°C/75% RH for 4 weeks. Analyze degradation products via LC-QTOF-MS and correlate with Arrhenius kinetics to predict shelf-life. For thermal stability, TGA-DSC provides decomposition profiles .

Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity of this compound?

  • Methodology : Synthesize analogs with modifications to the thiolan or diazepane rings. Test against target enzymes (e.g., kinases) using surface plasmon resonance (SPR) for binding affinity and microscale thermophoresis (MST) for thermodynamic profiling. Cross-reference with molecular docking (AutoDock Vina) to rationalize activity trends .

Data Interpretation and Validation

Q. What statistical methods address variability in biological assay results for this compound?

  • Methodology : Apply mixed-effects models to account for batch-to-batch variability. Use Bland-Altman plots to assess assay reproducibility. For dose-response data, nonlinear regression (e.g., four-parameter logistic model) with bootstrapping provides robust EC₅₀/IC₅₀ estimates .

Q. How can researchers reconcile discrepancies between computational predictions and experimental reaction yields?

  • Methodology : Perform sensitivity analysis on DFT-derived transition states to identify approximations (e.g., solvent effects, entropy). Validate with microkinetic modeling (e.g., CatMAP) incorporating experimental rate constants. Adjust computational parameters iteratively to align with observed yields .

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